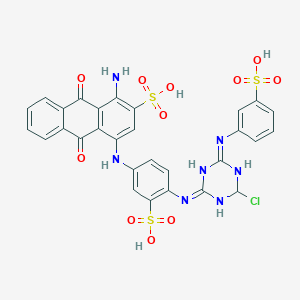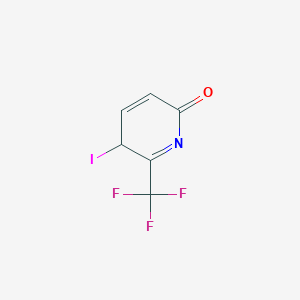
3-Fluorofentanyl hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorofentanyl hydrochloride is a synthetic opioid and an analog of fentanyl. It is categorized as a potent analgesic and is regulated as a Schedule I compound in the United States . This compound is primarily used in research and forensic applications due to its high potency and potential for abuse .
Preparation Methods
The synthesis of 3-Fluorofentanyl hydrochloride involves several steps, starting with the substitution of para-fluoroaniline for aniline in the synthesis of fentanyl . The synthetic route typically includes the following steps:
N-alkylation: The reaction of para-fluoroaniline with a suitable alkylating agent.
Amidation: Formation of the amide bond by reacting the intermediate with propionyl chloride.
Hydrochloride formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
3-Fluorofentanyl hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur, replacing the fluorine atom with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . Major products formed from these reactions include N-oxide derivatives, alcohols, and halogen-substituted analogs.
Scientific Research Applications
3-Fluorofentanyl hydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: Studying the interaction of synthetic opioids with biological receptors.
Medicine: Investigating the pharmacological effects and potential therapeutic applications of synthetic opioids.
Industry: Used in forensic toxicology to identify and quantify synthetic opioids in biological samples.
Mechanism of Action
3-Fluorofentanyl hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters like noradrenaline, leading to analgesia, sedation, and euphoria . The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to the inhibition of neurotransmitter release .
Comparison with Similar Compounds
3-Fluorofentanyl hydrochloride is compared with other fentanyl analogs such as:
Fentanyl: The parent compound, known for its high potency and widespread use in pain management.
Chlorofentanyl: Similar in structure but with a chlorine atom instead of fluorine.
Bromofentanyl: Contains a bromine atom, leading to different pharmacological properties.
The uniqueness of this compound lies in its specific fluorine substitution, which affects its potency and metabolic pathways compared to other analogs .
Properties
CAS No. |
2309383-04-6 |
|---|---|
Molecular Formula |
C22H28ClFN2O |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(19-11-7-4-8-12-19)21-14-16-24(17-20(21)23)15-13-18-9-5-3-6-10-18;/h3-12,20-21H,2,13-17H2,1H3;1H |
InChI Key |
BZUDTUIZEQBTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1F)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol](/img/structure/B12355088.png)

![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide](/img/structure/B12355094.png)
![2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile](/img/structure/B12355098.png)




![5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12355142.png)


![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12355173.png)

